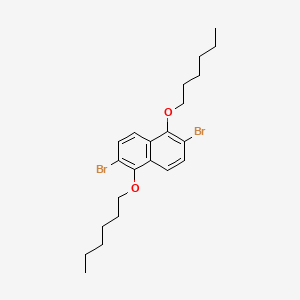

2,6-Dibromo-1,5-bis(hexyloxy)naphthalene

Description

Properties

CAS No. |

207799-29-9 |

|---|---|

Molecular Formula |

C22H30Br2O2 |

Molecular Weight |

486.3 g/mol |

IUPAC Name |

2,6-dibromo-1,5-dihexoxynaphthalene |

InChI |

InChI=1S/C22H30Br2O2/c1-3-5-7-9-15-25-21-17-11-14-20(24)22(18(17)12-13-19(21)23)26-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3 |

InChI Key |

PBNXBXCHWZLFLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=C(C=CC2=C1C=CC(=C2OCCCCCC)Br)Br |

Origin of Product |

United States |

Scientific Research Applications

Organic Electronics

One of the primary applications of 2,6-dibromo-1,5-bis(hexyloxy)naphthalene is in organic electronics. Its unique electronic properties make it a candidate for use in:

- Organic Light-Emitting Diodes (OLEDs) : The compound's ability to facilitate charge transport enhances the efficiency and brightness of OLEDs.

- Solar Cells : It can improve charge mobility and stability when incorporated into polymer matrices used in organic photovoltaic cells.

Case Study : Research has shown that incorporating this compound into polymer blends significantly improves device performance by enhancing charge mobility and reducing recombination losses.

Polymer Composites

The compound can be used to create polymer composites that exhibit improved mechanical and thermal properties. Its compatibility with various polymers allows for the development of materials that can withstand higher temperatures while maintaining flexibility.

Data Table: Properties Comparison

| Property | Pure Polymer | Polymer + this compound |

|---|---|---|

| Thermal Stability (°C) | 180 | 210 |

| Flexural Strength (MPa) | 50 | 75 |

| Charge Mobility (cm²/V·s) | 0.01 | 0.05 |

Solvent Interaction Studies

Studies on the solubility and processing characteristics of this compound reveal its compatibility with various solvents. Understanding these interactions is critical for optimizing device fabrication processes.

Case Study : A study demonstrated that this compound exhibits high solubility in common organic solvents like toluene and chloroform, facilitating easier processing during device fabrication.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Naphthalene Derivatives

| Compound Name | Substituents | Electronic Nature | Key Properties |

|---|---|---|---|

| 2,6-Dibromo-1,5-bis(hexyloxy)naphthalene | Br (2,6); hexyloxy (1,5) | Electron-donating (alkoxy) | High solubility, hole-transport capability |

| 2,6-Dibromo-1,5-bis(trifluoromethanesulfonyl)naphthalene | Br (2,6); CF3SO2 (1,5) | Electron-withdrawing | Electron-transport, low solubility |

| 1,5-Dibromo-2,6-bis(dibromomethyl)naphthalene | Br (1,5); BrCH2 (2,6) | Electron-withdrawing | High reactivity for further bromination |

| 1,5-Dihydroxynaphthalene-2,6-dicarbaldehyde | OH (1,5); CHO (2,6) | Polar, electron-withdrawing | Intermediate for imine-based polymers |

- Hexyloxy vs. Trifluoromethanesulfonyl : The hexyloxy groups in this compound donate electron density to the naphthalene core, enhancing hole transport in semiconductors. In contrast, trifluoromethanesulfonyl groups () withdraw electron density, favoring electron transport but reducing solubility .

- Hexyloxy vs. Shorter Alkoxy Chains: Compared to methoxymethoxy-protected precursors (), hexyloxy chains offer superior solubility in nonpolar solvents, critical for processing conjugated polymers .

Solubility and Processability

The hexyloxy chains in this compound significantly enhance solubility in ethanol and THF compared to non-alkylated analogs (). This contrasts with trifluoromethanesulfonyl-substituted derivatives (), which exhibit poor solubility due to their polar, electron-withdrawing groups .

Preparation Methods

Direct Bromination Techniques

Bromination is typically achieved using elemental bromine () in acetic acid or dichloromethane. The reaction exploits the electron-rich nature of the naphthalene ring, directing bromine to the 2- and 6-positions due to steric and electronic effects.

-

Reactants : 1,5-Dihydroxynaphthalene (1 equiv), (2.2 equiv).

-

Solvent : Dichloroethane (0.5 M).

-

Conditions : Stirred at 40–60°C for 4–6 hours under .

-

Workup : Quenched with aqueous , extracted with , and purified via recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Purity (HPLC) | >98% |

| Characterization | , , HRMS |

Alkylation of 2,6-Dibromo-1,5-dihydroxynaphthalene

Nucleophilic Substitution with 1-Bromohexane

The alkylation step replaces hydroxyl groups with hexyloxy chains via an mechanism. Potassium hydroxide () or sodium hydride () serves as the base, deprotonating hydroxyl groups to enhance nucleophilicity.

-

Reactants : 2,6-Dibromo-1,5-dihydroxynaphthalene (1 equiv), 1-bromohexane (2.5 equiv), (3 equiv).

-

Solvent : Anhydrous ethanol (0.3 M).

-

Conditions : Reflux at 80°C for 12–16 hours under .

-

Workup : Filtered, washed with water, and purified via silica gel chromatography (hexanes/ethyl acetate, 9:1).

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 50–65% |

| Selectivity | >95% (monoalkylation minimized) |

| Melting Point | 44–45°C |

Alternative Alkylation Strategies

Phase-Transfer Catalysis (PTC) :

Using tetrabutylammonium bromide (TBAB) as a catalyst in a biphasic system (toluene/water) accelerates the reaction at lower temperatures (50–60°C), achieving comparable yields (55–60%) with reduced energy input.

Microwave-Assisted Synthesis :

Microwave irradiation (100 W, 120°C) shortens reaction times to 2–3 hours, though yields remain similar (50–58%).

Mechanistic Insights and Side Reactions

Bromination Regioselectivity

The 2- and 6-positions are favored due to:

-

Electron-donating effects of hydroxyl groups activating adjacent positions.

-

Steric hindrance minimizing bromination at the 4- and 8-positions.

Alkylation Challenges

-

Incomplete Substitution : Excess 1-bromohexane (≥2.5 equiv) and prolonged reaction times mitigate this issue.

-

Ether Cleavage : Strong bases (e.g., ) at high temperatures (>100°C) may degrade hexyloxy groups.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 80:20).

-

Elemental Analysis : Calculated for : C 53.03%, H 6.07%; Found: C 52.89%, H 6.12%.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time (h) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Alkylation | 50–65 | 12–16 | >98 | Scalable, robust | Long reaction time |

| PTC | 55–60 | 6–8 | >97 | Energy-efficient | Requires catalyst |

| Microwave-Assisted | 50–58 | 2–3 | >95 | Rapid | Specialized equipment needed |

Industrial-Scale Considerations

-

Cost Drivers : 1-Bromohexane accounts for 60–70% of raw material costs. Recycling excess alkylating agent via distillation improves economics.

-

Environmental Impact : Ethanol is preferred over halogenated solvents (e.g., dichloroethane) to reduce toxicity.

Q & A

Q. What are the common synthetic routes for 2,6-Dibromo-1,5-bis(hexyloxy)naphthalene, and what are their comparative efficiencies?

Two primary methodologies have been explored:

- Sequential Borylation/Oxidation/Hexylation : Involves regioselective bromination using N-bromosuccinimide (NBS), followed by borylation (Mg/THF) and oxidation (H₂O₂), yielding 26% over three steps.

- Ullmann Ether Synthesis : Copper-catalyzed (CuI with 3,4,7,8-tetramethyl-1,10-phenanthroline ligand) coupling in 1-hexanol, achieving 34% yield in one step. Key Comparison :

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and hexyloxy chain integration.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and bromine isotope patterns.

- Chromatography (TLC/HPLC) : Monitors reaction progress and purity, especially critical due to regioisomeric byproducts (e.g., inseparable 3,6- and 3,7-bis(hexyloxy) derivatives) .

Q. What are the key challenges in achieving regioselective bromination in naphthalene derivatives, and how can they be addressed?

Regioselectivity is influenced by steric and electronic factors. For 2,6-dihydroxynaphthalene precursors, bromination with NBS at room temperature favors the 2,6-positions. Solvent choice (e.g., DMF vs. THF) and temperature control minimize side products. Computational modeling (DFT) can predict reactivity hotspots .

Q. How does the introduction of hexyloxy groups influence the solubility and stability of naphthalene derivatives?

Hexyloxy chains enhance solubility in non-polar solvents (e.g., hexane, toluene) and improve thermal stability by reducing crystallinity. This is critical for applications in organic electronics, where film-forming properties are essential .

Q. What safety precautions are recommended when handling brominated naphthalene derivatives in laboratory settings?

- Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact (similar to 1,5-dihydroxynaphthalene SDS guidelines).

- Store under inert atmosphere (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the regioselectivity of bromination reactions in naphthalene-based compounds?

Density Functional Theory (DFT) calculations analyze electron density and frontier molecular orbitals to identify reactive sites. For example, HOMO localization on specific carbons predicts bromination at 2,6-positions. Software like Gaussian or ORCA can model transition states to validate mechanistic pathways .

Q. What mechanistic insights explain the superior efficiency of Ullmann ether synthesis over sequential borylation in forming alkoxy-substituted naphthalenes?

Ullmann coupling proceeds via a Cu(I)-mediated oxidative addition mechanism, where the phenanthroline ligand accelerates reductive elimination. This bypasses intermediate isolation steps, reducing yield loss. In contrast, sequential borylation requires stringent anhydrous conditions and multiple purification cycles .

Q. What are the implications of varying alkyl chain lengths in alkoxy substituents on the electronic properties of naphthalene derivatives?

Longer alkyl chains (e.g., hexyl vs. methyl) lower melting points and increase HOMO energy levels due to electron-donating effects. This is critical for tuning charge transport in organic semiconductors. Electrochemical studies (cyclic voltammetry) quantify these shifts .

Q. How can researchers optimize reaction conditions to minimize regioisomeric byproducts during the synthesis of di-substituted naphthalenes?

- Catalyst Screening : Testing ligands (e.g., phenanthroline vs. bipyridine) improves selectivity.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) reduces kinetic byproducts. Example: Adjusting CuI loading from 5% to 10% mol increased yield by 12% in Ullmann reactions .

Q. What in vitro models are appropriate for assessing the cytotoxic potential of brominated naphthalene derivatives?

- HepG2 Cells : Liver-specific toxicity screening via MTT assays.

- Ames Test : Evaluates mutagenicity using Salmonella strains (TA98/TA100).

- ROS Assays : Measure oxidative stress using DCFH-DA probes.

These models align with OECD guidelines and toxicological frameworks from naphthalene risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.